Ethyl 2-(5-methylpyrazin-2-YL)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

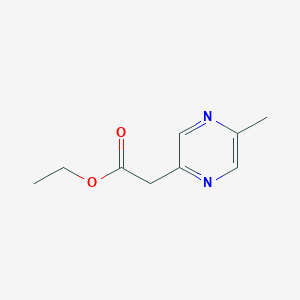

Ethyl 2-(5-methylpyrazin-2-yl)acetate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methylpyrazin-2-yl)acetate typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the esterification of 5-methylpyrazine-2-carboxylic acid with ethanol using acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted in a continuous flow reactor to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methylpyrazin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or organolithium compounds are employed.

Major Products Formed

Oxidation: 5-methylpyrazine-2-carboxylic acid.

Reduction: Ethyl 2-(5-methylpyrazin-2-yl)ethanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-methylpyrazin-2-yl)acetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methylpyrazin-2-yl)acetate involves its interaction with specific molecular targets. The pyrazine ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(5-ethylpyrazin-2-yl)acetate

- Ethyl 2-(5-methylpyridin-2-yl)acetate

- Ethyl 2-(5-methylthiazol-2-yl)acetate

Uniqueness

Ethyl 2-(5-methylpyrazin-2-yl)acetate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 2-(5-methylpyrazin-2-yl)acetate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential applications, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O2 and a molecular weight of approximately 166.18 g/mol. The structure features a pyrazine ring substituted at the 5-position with a methyl group, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing pyrazine rings, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains and fungi. For instance, studies show that derivatives of pyrazine can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Research has demonstrated that it can induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways. For example, studies have shown that pyrazine derivatives can activate caspase pathways leading to programmed cell death in tumor cells .

Neuroprotective Effects

In neuropharmacology, this compound has been evaluated for its neuroprotective properties. It shows promise in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. Experimental models suggest that this compound may reduce the production of pro-inflammatory cytokines and enhance cell viability in neuronal cultures .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as energy metabolism and detoxification.

- Receptor Modulation : This compound may influence receptor activity related to neurotransmission, contributing to its neuroprotective effects .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Condensation Reactions : Combining appropriate pyrazine derivatives with ethyl acetate under acidic conditions.

- Oxidative Reactions : Mild oxidation of precursors like 2,5-dimethylpyrazine followed by esterification .

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Promising |

| Mthis compound | Strong | Moderate | Limited |

| Ethyl 4-pyridinecarboxylate | Weak | Significant | None |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli, with an MIC value comparable to standard antibiotics .

- Neuroprotection in Models of Alzheimer’s Disease : In vitro studies showed that this compound reduced amyloid-beta toxicity in neuronal cultures, suggesting potential therapeutic applications for Alzheimer’s disease .

Properties

IUPAC Name |

ethyl 2-(5-methylpyrazin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)4-8-6-10-7(2)5-11-8/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBKCOZBFIDANS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(N=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.